1,3-Benzodioxole-4-carbonylchloride
Overview
Description
1,3-Benzodioxole-4-carbonylchloride is an organic compound with the molecular formula C8H5ClO3. It is a derivative of 1,3-benzodioxole, a structure known for its aromatic properties and stability. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxole-4-carbonylchloride is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth . Another potential target is the tubulin protein , which is involved in cell proliferation .
Biochemical Analysis
Biochemical Properties
1,3-Benzodioxole-4-carbonylchloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases and proteases, which facilitate the hydrolysis of the carbonyl chloride group, leading to the formation of carboxylic acids and other derivatives. These interactions are crucial for the compound’s reactivity and its ability to participate in further biochemical transformations .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its reactivity and efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites. These metabolites can further undergo conjugation reactions with cofactors such as glutathione and glucuronic acid, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum through post-translational modifications or targeting signals. These localization patterns are essential for the compound’s role in regulating cellular processes and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-carbonylchloride can be synthesized through the chlorination of 1,3-benzodioxole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,3-benzodioxole-4-carboxylic acid.
Reduction: It can be reduced to form 1,3-benzodioxole-4-methanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Reflux, room temperature
Major Products
Amides: Formed from reactions with amines
Esters: Formed from reactions with alcohols
Thioesters: Formed from reactions with thiols
1,3-Benzodioxole-4-carboxylic acid: Formed from hydrolysis
Scientific Research Applications
1,3-Benzodioxole-4-carbonylchloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-4-carboxylic acid
- 1,3-Benzodioxole-4-methanol
- 1,3-Benzodioxole-4-amine
Uniqueness
1,3-Benzodioxole-4-carbonylchloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity distinguishes it from other similar compounds, such as 1,3-benzodioxole-4-carboxylic acid and 1,3-benzodioxole-4-methanol, which lack the electrophilic carbonyl chloride group .
Properties
IUPAC Name |
1,3-benzodioxole-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLTFSJUMJXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496553 | |
Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-55-0 | |
Record name | 1,3-Benzodioxole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66411-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dioxaindane-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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